Bimu 8
Bimu 8
BIMU 8 is an agonist of the serotonin (5-HT) receptor subtype 5-HT4 (Ki = 69 nM). It also binds 5-HT3 receptors (Ki = 0.36 nM). It stimulates cAMP formation in primary mouse embryonic colliculi neurons with an EC50 value of 72 nM. BIMU 8 (30, 40, and 60 nmol/animal, i.c.v.) induces acetylcholine release in the rat frontal cortex. It increases postprandial antral and colonic motility in conscious dogs when administered at doses of 0.1, 0.3, and 1 mg/kg. BIMU 8 (20 mg/kg, i.p.) also increases the latency to withdraw in the paw pressure test in rats.
Brand Name:
Vulcanchem
CAS No.:
134296-40-5
VCID:
VC21158418
InChI:
InChI=1S/C19H26N4O2.ClH/c1-12(2)22-16-6-4-5-7-17(16)23(19(22)25)18(24)20-13-10-14-8-9-15(11-13)21(14)3;/h4-7,12-15H,8-11H2,1-3H3,(H,20,24);1H/t13?,14-,15+;
SMILES:
CC(C)N1C2=CC=CC=C2N(C1=O)C(=O)NC3CC4CCC(C3)N4C.Cl
Molecular Formula:
C19H27ClN4O2
Molecular Weight:
378.9 g/mol
Bimu 8
CAS No.: 134296-40-5
Cat. No.: VC21158418
Molecular Formula: C19H27ClN4O2
Molecular Weight: 378.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | BIMU 8 is an agonist of the serotonin (5-HT) receptor subtype 5-HT4 (Ki = 69 nM). It also binds 5-HT3 receptors (Ki = 0.36 nM). It stimulates cAMP formation in primary mouse embryonic colliculi neurons with an EC50 value of 72 nM. BIMU 8 (30, 40, and 60 nmol/animal, i.c.v.) induces acetylcholine release in the rat frontal cortex. It increases postprandial antral and colonic motility in conscious dogs when administered at doses of 0.1, 0.3, and 1 mg/kg. BIMU 8 (20 mg/kg, i.p.) also increases the latency to withdraw in the paw pressure test in rats. |
|---|---|
| CAS No. | 134296-40-5 |
| Molecular Formula | C19H27ClN4O2 |
| Molecular Weight | 378.9 g/mol |
| IUPAC Name | N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C19H26N4O2.ClH/c1-12(2)22-16-6-4-5-7-17(16)23(19(22)25)18(24)20-13-10-14-8-9-15(11-13)21(14)3;/h4-7,12-15H,8-11H2,1-3H3,(H,20,24);1H/t13?,14-,15+; |
| Standard InChI Key | NQYXXIUVFVOJCX-XZPOUAKSSA-N |
| Isomeric SMILES | CC(C)N1C2=CC=CC=C2N(C1=O)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C.Cl |
| SMILES | CC(C)N1C2=CC=CC=C2N(C1=O)C(=O)NC3CC4CCC(C3)N4C.Cl |
| Canonical SMILES | CC(C)N1C2=CC=CC=C2N(C1=O)C(=O)NC3CC4CCC(C3)N4C.Cl |
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